

# The Orphan Receptor GPR61: A Potential Therapeutic Target in Metabolic Diseases

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An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

The orphan G protein-coupled receptor 61 (GPR61), a constitutively active receptor primarily expressed in the brain, is emerging as a significant regulator of energy homeostasis. This technical guide provides a comprehensive overview of the current understanding of GPR61's role in metabolic diseases, with a focus on obesity. We delve into its signaling pathways, the metabolic phenotype of GPR61-deficient mice, and the impact of genetic variants on its function. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts targeting this promising, yet underexplored, receptor.

## Introduction

Orphan G protein-coupled receptors (GPCRs), for which endogenous ligands have not yet been identified, represent a vast and largely untapped resource for novel therapeutic agents.[1] GPR61 is one such receptor that has garnered increasing attention for its potential role in metabolic regulation.[2] Structurally, GPR61 belongs to the Class A rhodopsin-like family of GPCRs and shares the highest sequence similarity with biogenic amine receptors.[3][4] It is predominantly expressed in regions of the brain associated with appetite control, such as the hypothalamus.[5][6] A key characteristic of GPR61 is its constitutive activity, meaning it signals without the need for an agonist.[5][7][8] This intrinsic activity is mediated through the Gs alpha



subunit (G $\alpha$ s), leading to the downstream activation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][9]

Evidence from preclinical models, particularly GPR61 knockout mice, strongly implicates this receptor in the central regulation of food intake and body weight.[10][11] Furthermore, human genetic studies have identified associations between GPR61 mutations and severe obesity, highlighting its translational relevance.[3][9] This guide will synthesize the key findings from foundational studies to provide a detailed understanding of GPR61's function in metabolic health and disease.

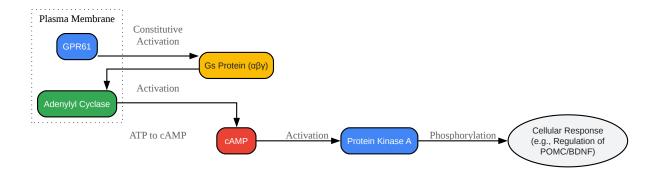
## **GPR61 Signaling Pathway**

GPR61 functions as a constitutively active receptor that couples to the Gs protein, initiating a canonical cAMP signaling cascade. The N-terminal domain of GPR61 is crucial for its constitutive activity, acting as a tethered intramolecular ligand.[7] Deletion of the initial 25 amino acids or a single point mutation (V19A) has been shown to impair this activity.[7]

The signaling pathway can be summarized as follows:

- Constitutive Activation: In its basal state, GPR61 adopts a conformation that allows for the engagement and activation of the heterotrimeric Gs protein.[5]
- Gαs Activation: Upon coupling, the Gαs subunit releases GDP and binds GTP, leading to its dissociation from the Gβy dimer.[5]
- Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates adenylyl cyclase, a membrane-bound enzyme.[5]
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger.[5]
- Downstream Effects: Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA) and other downstream effectors, ultimately influencing gene expression and cellular function. In the context of the hypothalamus, this pathway is involved in the regulation of neuropeptides that control appetite and energy expenditure.[10][11]





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**GPR61** Constitutive Signaling Pathway

# Role of GPR61 in Metabolic Regulation: Evidence from Knockout Mice

The most compelling evidence for GPR61's role in metabolic diseases comes from studies of GPR61-deficient (knockout) mice.[10][11] These mice exhibit a distinct metabolic phenotype characterized by hyperphagia and subsequent obesity.

## **Quantitative Data from Metabolic Phenotyping**

The following tables summarize the key quantitative findings from the characterization of male GPR61 knockout mice compared to their wild-type littermates.

Table 1: Body Weight and Food Intake



Parameter	Wild-Type (WT)	GPR61 Knockout (KO)	% Change	p-value	Reference
Body Weight (g) at 20 weeks	28.5 ± 0.5	34.2 ± 1.0	+20.0%	<0.01	[11]
Daily Food Intake ( g/day )	3.5 ± 0.1	4.5 ± 0.2	+28.6%	<0.01	[11]

Table 2: Adiposity and Organ Weights

Parameter	Wild-Type (WT)	GPR61 Knockout (KO)	% Change	p-value	Reference
Visceral Fat Pad Weight (g)	0.8 ± 0.1	1.5 ± 0.2	+87.5%	<0.01	[11]
Liver Weight (g)	1.2 ± 0.05	1.5 ± 0.1	+25.0%	<0.05	[11]
Liver Triglyceride Content (mg/g)	15.2 ± 2.1	25.8 ± 3.5	+69.7%	<0.05	[11]

Table 3: Plasma Metabolic Parameters



Parameter	Wild-Type (WT)	GPR61 Knockout (KO)	% Change	p-value	Reference
Plasma Leptin (ng/mL)	2.1 ± 0.4	5.8 ± 1.1	+176.2%	<0.01	[11]
Plasma Insulin (ng/mL)	0.8 ± 0.1	1.5 ± 0.2	+87.5%	<0.05	[11]

Table 4: Hypothalamic Gene Expression

Gene	Wild-Type (WT)	GPR61 Knockout (KO)	% Change	p-value	Reference
Proopiomelan ocortin (POMC) mRNA	1.00 ± 0.12	0.65 ± 0.08	-35.0%	<0.05	[11]
Brain-Derived Neurotrophic Factor (BDNF) mRNA	1.00 ± 0.10	0.72 ± 0.09	-28.0%	<0.05	[11]

Data are presented as mean ± SEM.

Notably, GPR61-deficient mice display marked hyperphagia, which precedes significant weight gain.[11] This suggests that GPR61's primary role in energy balance is the regulation of food intake. The increased visceral fat, liver weight, and liver triglyceride content are consistent with the development of obesity.[11] Furthermore, the elevated plasma leptin and insulin levels are indicative of leptin and insulin resistance, common features of obesity.[11] Importantly, oxygen consumption, body temperature, and locomotor activity were not significantly different between



genotypes, suggesting that reduced energy expenditure is not a primary driver of the obese phenotype in these mice.[11]

The downregulation of hypothalamic POMC and BDNF mRNA in GPR61 knockout mice provides a potential mechanistic link between GPR61 signaling and appetite control.[11] Both POMC-derived peptides (e.g.,  $\alpha$ -MSH) and BDNF are well-established anorexigenic factors, and their reduced expression would be expected to lead to hyperphagia.

## **GPR61 Mutations in Human Obesity**

The relevance of GPR61 to human metabolic disease is underscored by the identification of several missense mutations in individuals with severe obesity.[3][9] A study of a large cohort of severely obese individuals identified 34 mutations in the GPR61 gene, with a higher cumulative frequency than that observed for the well-established obesity-related gene, melanocortin 4 receptor (MC4R).[3][9]

Functional characterization of these mutations revealed that many lead to reduced cell surface expression of the receptor.[3] Several mutations, including T92P, R236C, and R262C, resulted in a loss of function by reducing the constitutive, ligand-independent cAMP production.[3] The R236C mutation, in particular, was shown to compromise Gs protein activation.[3][9] These findings support the hypothesis that impaired GPR61 signaling can contribute to the development of obesity in humans.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the role of GPR61 in metabolic diseases.

### **Metabolic Phenotyping of GPR61 Knockout Mice**

This protocol outlines the procedures for a comprehensive metabolic assessment of GPR61 knockout mice.

#### Animals:

Male GPR61 knockout mice and wild-type littermates on a C57BL/6J background.



- Mice are housed individually in a temperature-controlled environment (22-24°C) with a 12hour light/dark cycle.
- Standard chow and water are provided ad libitum unless otherwise specified.

#### Procedures:

- Body Weight and Food Intake:
  - Monitor body weight weekly from weaning (3 weeks of age) to 20 weeks of age.
  - Measure daily food intake over a 7-day period by weighing the provided food and any spillage.
- Indirect Calorimetry:
  - Acclimate mice to metabolic cages for 24-48 hours.
  - Measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER = VCO2/VO2) for 48-72 hours using an open-circuit indirect calorimetry system.
  - Record locomotor activity simultaneously using infrared beams.
- Body Composition Analysis:
  - Determine fat mass and lean mass using quantitative magnetic resonance (qMR) or dualenergy X-ray absorptiometry (DEXA).
- Plasma Analysis:
  - Collect blood from the tail vein or via cardiac puncture following a 6-hour fast.
  - Measure plasma levels of glucose, insulin, leptin, and triglycerides using commercially available ELISA kits or a clinical chemistry analyzer.
- Gene Expression Analysis:



- Euthanize mice and dissect the hypothalamus.
- Isolate total RNA using a suitable method (e.g., TRIzol reagent).
- Perform reverse transcription to generate cDNA.
- Quantify the mRNA levels of POMC, BDNF, and a housekeeping gene (e.g., GAPDH)
   using real-time quantitative PCR (RT-qPCR) with specific primers.

# Measurement of GPR61 Constitutive Activity (cAMP Assay)

This protocol describes a method to quantify the ligand-independent signaling of wild-type and mutant GPR61.

#### Materials:

- HEK293 cells.
- Expression vectors for wild-type and mutant GPR61.
- Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum.
- Transfection reagent (e.g., Lipofectamine).
- cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).
- Phosphodiesterase inhibitor (e.g., IBMX).

#### Procedure:

- · Cell Culture and Transfection:
  - Plate HEK293 cells in a 96-well plate.
  - Transfect cells with the GPR61 expression vectors or an empty vector control.
  - Incubate for 24-48 hours to allow for receptor expression.



- cAMP Measurement:
  - Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 μM IBMX).
  - Incubate for 30 minutes at room temperature.
  - Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
- Data Analysis:
  - Normalize the cAMP signal to the protein concentration or cell number.
  - Compare the basal cAMP levels in cells expressing wild-type or mutant GPR61 to those in cells transfected with the empty vector.

## **GPR61 Cell Surface Expression Assay**

This protocol details a method to quantify the amount of GPR61 localized to the plasma membrane.

#### Materials:

- HEK293 cells.
- Expression vectors for N-terminally tagged (e.g., HA or FLAG) wild-type and mutant GPR61.
- Primary antibody against the tag (e.g., anti-HA).
- Horseradish peroxidase (HRP)-conjugated secondary antibody.
- · Chemiluminescent substrate.
- Cell lysis buffer.

#### Procedure:

Cell Culture and Transfection:

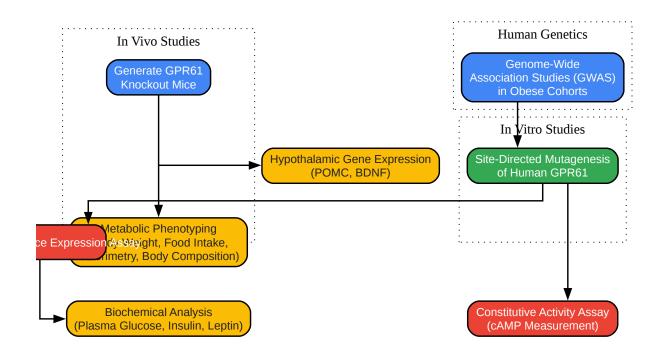


- Transfect HEK293 cells with the tagged GPR61 expression vectors as described above.
- · Cell Surface Staining:
  - Place the cells on ice and wash with ice-cold PBS.
  - Incubate with the primary antibody diluted in blocking buffer for 1 hour at 4°C (for live, non-permeabilized cells).
  - Wash three times with ice-cold PBS.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at 4°C.
  - Wash thoroughly with ice-cold PBS.
- Detection:
  - Add the chemiluminescent substrate and measure the signal using a luminometer.
- Total Protein Expression:
  - Lyse a parallel set of transfected cells with lysis buffer.
  - Determine the total amount of tagged GPR61 in the cell lysates by Western blotting or ELISA.
- Data Analysis:
  - Calculate the ratio of the cell surface signal to the total protein signal to determine the relative cell surface expression of each GPR61 variant.

# **Experimental Workflow and Logical Relationships**

The following diagram illustrates a typical experimental workflow for investigating the role of GPR61 in metabolic diseases.





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Experimental Workflow for GPR61 Research

## **Therapeutic Potential and Future Directions**

The compelling evidence linking GPR61 to the regulation of food intake and body weight makes it an attractive target for the development of therapeutics for metabolic disorders.[2][11] Given that the loss of GPR61 function leads to hyperphagia and obesity, a GPR61 agonist would be predicted to have anorexigenic and anti-obesity effects. The recent discovery of a potent and selective small-molecule inverse agonist for GPR61 provides a valuable tool for further probing the receptor's function and a starting point for the development of therapeutics for conditions such as cachexia.[5]

#### Future research should focus on:

 Deorphanization: The identification of the endogenous ligand(s) for GPR61 would be a major breakthrough, enabling a more complete understanding of its physiological regulation.



- Agonist Development: The development of potent and selective GPR61 agonists is a key next step for exploring its therapeutic potential in obesity and type 2 diabetes.
- Downstream Signaling: A more detailed characterization of the downstream signaling pathways and neural circuits modulated by GPR61 in the hypothalamus and other brain regions is needed.
- Clinical Validation: Further investigation of the association between GPR61 variants and metabolic traits in diverse human populations is required to validate its role in human disease.

### Conclusion

The orphan receptor GPR61 has emerged as a critical player in the central regulation of energy homeostasis. Its constitutive activity in the brain, particularly the hypothalamus, appears to play a key role in restraining food intake. The development of obesity in GPR61 knockout mice, coupled with the identification of loss-of-function mutations in severely obese individuals, provides a strong rationale for targeting this receptor for the treatment of metabolic diseases. The detailed information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to accelerate research and development in this promising area.

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